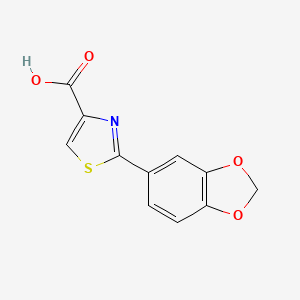

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid

CAS No.: 248249-55-0

Cat. No.: VC4586899

Molecular Formula: C11H7NO4S

Molecular Weight: 249.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 248249-55-0 |

|---|---|

| Molecular Formula | C11H7NO4S |

| Molecular Weight | 249.24 |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |

| Standard InChI Key | GYFWKVTWSJTRBO-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: 2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid

-

Molecular Formula:

-

Molecular Weight: 249.24 g/mol

-

SMILES:

Structural Analysis

The compound comprises:

-

A benzodioxole ring (1,3-benzodioxole) providing aromaticity and electron-rich regions.

-

A thiazole ring with a carboxylic acid group at position 4, enhancing polarity and hydrogen-bonding potential.

-

Conjugation between the benzodioxole and thiazole rings, influencing electronic properties and reactivity.

Synthesis and Reaction Pathways

Pathway 1: Oxidation of Thiazoline Precursors

-

Precursor: Ethyl 4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate (CAS: 248249-53-8).

-

Reagents: Manganese(IV) oxide () in dichloromethane at 0°C for 6 hours .

-

Mechanism: Oxidation of the thiazoline ring to a thiazole, followed by ester hydrolysis to yield the carboxylic acid.

Pathway 2: Hantzsch Thiazole Synthesis

-

Reactants:

-

Benzodioxole-5-carbaldehyde.

-

Cysteine or its derivatives (e.g., ethyl 2-mercaptoacetate).

-

-

Conditions: Cyclocondensation under acidic or basic conditions .

Key Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield (Pathway 1) | 81% (for ethyl ester precursor) | |

| Solvent | Dichloromethane | |

| Temperature | 0°C (oxidation step) |

Physicochemical Properties

Calculated Properties

-

LogP (Octanol-Water): ~2.1 (estimated via XLogP3).

-

pKa: ~4.2 (carboxylic acid group).

-

Solubility: Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO).

Spectral Data

-

NMR (CDCl):

-

IR (KBr):

-

1705 cm (C=O stretch), 1610 cm (C=N stretch).

-

Biological Activities and Applications

Structure-Activity Relationships (SAR)

-

Benzodioxole Ring: Enhances metabolic stability and membrane permeability .

-

Thiazole-Carboxylic Acid: Improves solubility and target binding via hydrogen bonding .

Applications in Drug Discovery

Lead Optimization

-

Derivatization: Amide formation (e.g., with anilines) to modulate bioavailability .

-

Metal Complexation: Potential for Fe(III)/Cu(II) complexes to enhance anticancer activity .

Computational Insights

-

Docking Studies: Predicted affinity for α-amylase (binding energy: −8.2 kcal/mol) and tubulin (−9.5 kcal/mol) .

Future Directions

-

In Vivo Pharmacokinetics: Assess absorption, distribution, and toxicity profiles.

-

Targeted Modifications: Introduce fluorinated or sulfonamide groups to improve potency.

-

Mechanistic Studies: Elucidate interactions with tubulin or diabetes-related enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume